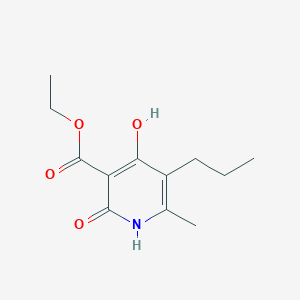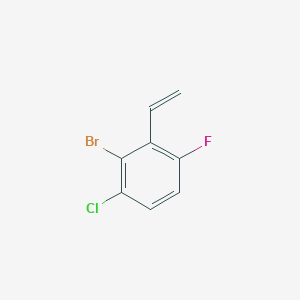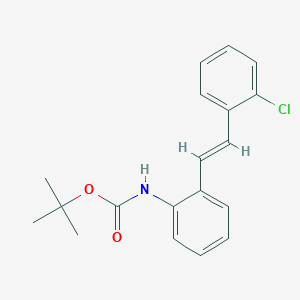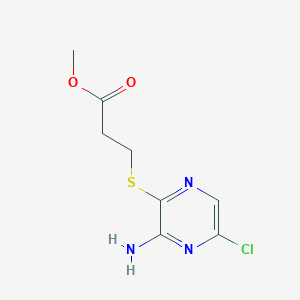
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position. The thioether linkage connects the pyrazine ring to a propanoate ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-dichloropyrazine with ammonia or an amine source.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the 3-amino-5-chloropyrazine with a thiol compound, such as 3-mercaptopropanoic acid, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrazine ring, leading to various reduced derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives and reduced pyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrazine ring, along with the thioether linkage, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((3-cyanopyrazin-2-yl)thio)propanoate
- Methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate
- Methyl 3-((2,3-dihydroxypropyl)thio)propanoate
Uniqueness
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is unique due to the presence of both an amino group and a chlorine atom on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The thioether linkage further enhances its versatility in chemical synthesis and biological interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10ClN3O2S |
|---|---|
Poids moléculaire |
247.70 g/mol |
Nom IUPAC |
methyl 3-(3-amino-5-chloropyrazin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-14-6(13)2-3-15-8-7(10)12-5(9)4-11-8/h4H,2-3H2,1H3,(H2,10,12) |
Clé InChI |
SFSJHPITEJQHQY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC1=NC=C(N=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
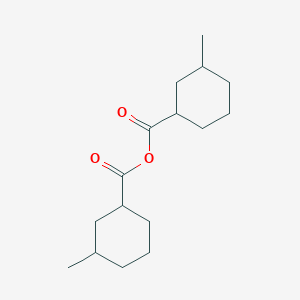

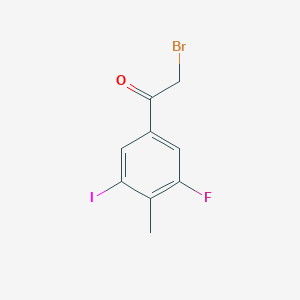

![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
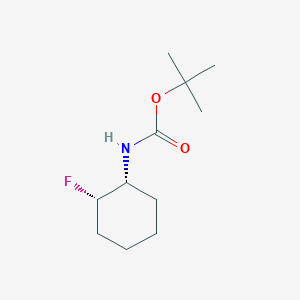

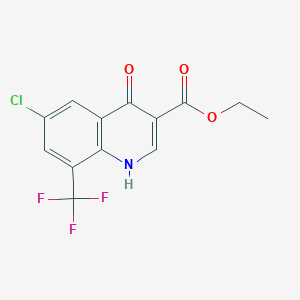
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)

